molecular formula C20H26N2O4 B5522563 (1S*,5R*)-3-[(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5522563
M. Wt: 358.4 g/mol
InChI Key: XNDZMMWZHIKOOO-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S*,5R*)-3-[(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C20H26N2O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.18925731 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Reactivity

Diazabicyclo compounds exhibit significant structural features, including axial repulsion and π-delocalization effects, influencing their reactivity and interaction with other molecules. The crystal structures of related compounds reveal distortions due to axial repulsion among nitrogen atoms, impacting the compounds' reactivity and potential applications in designing molecules with specific structural requirements for pharmaceutical purposes (Weber et al., 2001).

Biological Activity

Research has demonstrated the synthesis and preliminary biological testing of novel diazabicyclo compounds, highlighting their protective effects on maize against specific herbicides. This indicates a potential application in agricultural chemistry and bioactive compound development (Li, 2012).

Receptor Ligand Interactions

The diazabicyclo scaffold has been utilized in the development of nicotinic acetylcholine receptor (nAChR) ligands, showcasing the influence of different hydrogen bond acceptor systems on ligand affinity and subtype selectivity. Such studies are crucial for the design of compounds targeting specific receptor subtypes, with implications for treating neurological conditions (Eibl et al., 2013).

Drug Delivery Systems

The structural flexibility of diazabicyclo compounds allows for their incorporation into liposomal delivery systems, making them candidates for designing pH-sensitive agents that trigger the fast release of encapsulated compounds under specific conditions. Such systems are particularly relevant in targeted drug delivery and controlled release mechanisms (Veremeeva et al., 2021).

Cytotoxic Activity

Bicyclic σ receptor ligands derived from diazabicyclo compounds have been explored for their cytotoxic activity against human tumor cell lines. The synthesis and evaluation of these compounds contribute to the search for new anticancer agents, showcasing the utility of bicyclic structures in medicinal chemistry (Geiger et al., 2007).

Properties

IUPAC Name

(1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-10-22-17-7-4-16(20(22)25)11-21(12-17)19(24)13-26-18-8-5-15(6-9-18)14(2)23/h5-6,8-9,16-17H,3-4,7,10-13H2,1-2H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDZMMWZHIKOOO-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)COC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)COC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.